Ethyl[2-(2-fluorophenyl)ethyl]amine
Description
Historical Context and Significance of Fluorinated Phenethylamines
The 2-phenethylamine scaffold is a fundamental structural motif found in a wide array of naturally occurring and synthetic compounds with significant biological activities. mdpi.comnih.gov The introduction of fluorine into the phenethylamine (B48288) nucleus has become a powerful strategy in medicinal chemistry. nih.govpsu.edu Historically, the interest in fluorinated phenethylamines grew from the understanding that fluorine substitution can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and receptor binding affinity. researchgate.netresearchgate.net
The strategic incorporation of fluorine can lead to enhanced potency, selectivity, and duration of action compared to non-fluorinated analogs. researchgate.netnih.gov This has been a key driver in the synthesis and evaluation of a wide range of fluorinated phenethylamines for various research purposes, including the development of novel therapeutic agents and probes for studying biological systems. chemimpex.comnih.gov The investigation of fluorinated phenethylamines has provided valuable insights into structure-activity relationships, demonstrating that the position and number of fluorine atoms can dramatically impact a compound's biological profile, ranging from attenuated effects to significantly enhanced or prolonged activity. nih.govpsu.edu
Current Research Landscape and Emerging Areas
Current research involving Ethyl[2-(2-fluorophenyl)ethyl]amine and its parent compound, 2-(2-fluorophenyl)ethylamine, primarily focuses on its utility as an intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly for neurological disorders. chemimpex.com Its structure serves as a building block for creating novel compounds with potential therapeutic applications. chemimpex.com
In neuroscience research, related fluorinated phenethylamines are utilized to investigate neurotransmitter systems. The fluorinated scaffold can mimic neurotransmitters and interact with targets such as trace amine-associated receptors (TAARs), aiding in the understanding of brain function.
Emerging areas of interest include the development of biased agonists for chemokine receptors and enzyme inhibitors, where the fluorine atom can enhance binding to hydrophobic pockets. The synthesis of various derivatives and their evaluation in biochemical assays continues to be an active area of investigation to explore their potential in modulating biological pathways. chemimpex.com
| Area of Research | Specific Application | Reference |
|---|---|---|
| Pharmaceutical Development | Key intermediate in the synthesis of drugs for neurological disorders. | chemimpex.com |
| Neuroscience Research | Investigating neurotransmitter systems and the role of amines in brain function. | |
| Medicinal Chemistry | Development of GPCR modulators and enzyme inhibitors. | |
| Analytical Chemistry | Used as a standard in chromatographic techniques. | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNLXOONRNYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560876 | |
| Record name | N-Ethyl-2-(2-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732245-62-4 | |
| Record name | N-Ethyl-2-(2-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Fluorophenyl Ethyl Amine
Direct N-Alkylation Strategies
Direct N-alkylation is a fundamental and straightforward approach for synthesizing secondary amines. This strategy relies on the reaction of a primary amine with an alkylating agent, where the nitrogen atom acts as a nucleophile.
Reaction of 2-(2-Fluorophenyl)ethylamine with Ethylation Reagents
The most direct synthesis of Ethyl[2-(2-fluorophenyl)ethyl]amine involves the N-alkylation of the primary amine precursor, 2-(2-fluorophenyl)ethylamine. chemimpex.com This transformation is typically accomplished using an ethylating agent, which introduces the ethyl group onto the nitrogen atom. Common ethylating reagents for this purpose are ethyl halides, such as ethyl iodide or ethyl bromide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the ethyl halide, displacing the halide ion. nih.gov
The general reaction is as follows: 2-(2-Fluorophenyl)ethylamine + Ethyl Halide → this compound + Hydrogen Halide
A base is required to neutralize the hydrogen halide byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Optimization of Reaction Conditions for Yield and Selectivity
A significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation. nih.gov The desired secondary amine product is itself a nucleophile and can react further with the ethylating agent to form an undesired tertiary amine (Dithis compound). Achieving selective mono-alkylation is therefore critical for maximizing the yield of the target compound. nih.govlibretexts.org
Several reaction parameters can be optimized to enhance yield and selectivity:
Stoichiometry: Using a molar excess of the primary amine, 2-(2-fluorophenyl)ethylamine, relative to the ethylating agent can statistically favor the mono-alkylation product.
Base: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as triethylamine (B128534) (TEA) are commonly used to scavenge the acid byproduct without competing in the alkylation reaction.
Solvent: Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often preferred as they can dissolve the reactants and effectively solvate the transition state of the SN2 reaction.
Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also promote over-alkylation.
Table 1: Optimization of N-Alkylation Conditions
| Parameter | Condition | Rationale | Potential Outcome |
|---|---|---|---|
| Reagent Ratio | Excess 2-(2-fluorophenyl)ethylamine | Increases probability of ethylating agent reacting with the primary amine instead of the secondary amine product. | Higher selectivity for mono-alkylation. |
| Base | K₂CO₃, TEA | Neutralizes acid byproduct without interfering with the main reaction. | Prevents reactant quenching; drives reaction to completion. |
| Solvent | Acetonitrile, DMF | Polar aprotic; facilitates SN2 reactions. | Improved reaction rates and yields. |
| Temperature | Room Temperature to Mild Heat | Balances reaction rate against the risk of side reactions. | Optimized for selectivity and efficiency. |
Reductive Amination Routes
Reductive amination is a powerful and widely used one-pot method for synthesizing amines from carbonyl compounds. nih.gov This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org
Synthesis from Corresponding Aldehydes or Ketones and Ethylamine (B1201723)
To synthesize this compound via this route, the appropriate carbonyl precursor is 2-(2-fluorophenyl)acetaldehyde (B1287073), which is reacted with ethylamine. The reaction first forms a carbinolamine intermediate, which then dehydrates to generate an N-ethyl-2-(2-fluorophenyl)ethan-1-imine. nih.gov This imine intermediate is not typically isolated but is immediately reduced to the target secondary amine.
This method is highly efficient as it combines two separate chemical steps (imine formation and reduction) into a single procedure. nih.gov
Catalytic Hydrogenation Approaches
One of the primary methods for reducing the imine intermediate in a reductive amination is catalytic hydrogenation. cengage.com.au This technique involves treating the reaction mixture with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Raney Nickel (Ra-Ni)
Platinum(IV) oxide (PtO₂)
Catalytic hydrogenation is considered a "clean" method as the only byproduct is water (from the imine formation step), and the catalyst can be removed by simple filtration. The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reduction.
Alternatively, the reduction can be accomplished using hydride-based reducing agents. While powerful reagents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred for reductive aminations to avoid the reduction of the initial aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyl groups than they are towards the protonated imine (iminium ion), allowing the reduction to occur selectively under mildly acidic conditions. libretexts.org
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| H₂ with Pd/C or Ni | Catalytic Hydrogenation | H₂ gas (balloon or pressure), RT-50°C, Ethanol (B145695)/Methanol solvent | Clean workup (filtration), high efficiency. cengage.com.au | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Sodium Borohydride (B1222165) (NaBH₄) | Hydride Transfer | Methanol solvent, 0°C to RT | Inexpensive, easy to handle. | Can reduce the starting aldehyde if conditions are not controlled. |
| Sodium Cyanoborohydride (NaBH₃CN) | Hydride Transfer | Methanol solvent, mildly acidic pH (6-7) | Highly selective for the iminium ion over the carbonyl group. libretexts.org | Toxic cyanide byproduct necessitates careful handling and workup. |
Multi-Step Synthetic Pathways Utilizing Precursors
More complex, multi-step pathways can also be employed to synthesize this compound. These routes build the molecule by first constructing a key precursor which is then converted to the final product in a subsequent step.
One such pathway involves the reduction of an amide. This strategy begins with a carboxylic acid, 2-(2-fluorophenyl)acetic acid. This acid can be converted to its corresponding acid chloride, which is then reacted with ethylamine to form the amide, N-ethyl-2-(2-fluorophenyl)acetamide. In the final step, this amide is reduced to the target secondary amine. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is required for this transformation, as it is capable of reducing the amide carbonyl group completely to a methylene (B1212753) (-CH₂-) group. cengage.com.au
Pathway via Amide Reduction:
2-(2-Fluorophenyl)acetic acid + SOCl₂ → 2-(2-Fluorophenyl)acetyl chloride
2-(2-Fluorophenyl)acetyl chloride + Ethylamine → N-ethyl-2-(2-fluorophenyl)acetamide
N-ethyl-2-(2-fluorophenyl)acetamide + LiAlH₄ → this compound cengage.com.au
Another multi-step approach involves the synthesis and subsequent alkylation of the primary amine precursor. For instance, (2-fluorophenyl)acetonitrile can be reduced using LiAlH₄ or catalytic hydrogenation to yield 2-(2-fluorophenyl)ethylamine. cengage.com.au This primary amine can then be ethylated using the direct N-alkylation methods described in Section 2.1. This pathway is useful if the nitrile is a more accessible starting material than the corresponding primary amine or aldehyde.
Table 3: Overview of Multi-Step Synthetic Pathways
| Pathway | Starting Material | Key Intermediate(s) | Key Reactions |
|---|---|---|---|
| Amide Reduction | 2-(2-Fluorophenyl)acetic acid | N-ethyl-2-(2-fluorophenyl)acetamide | Amide formation, Amide reduction with LiAlH₄. cengage.com.au |
| Nitrile Reduction & Alkylation | (2-Fluorophenyl)acetonitrile | 2-(2-Fluorophenyl)ethylamine | Nitrile reduction, N-alkylation. nih.govcengage.com.au |
Precursor Synthesis (e.g., 2-(2-Fluorophenyl)ethylamine)
Common synthetic pathways to primary amines like 2-(2-Fluorophenyl)ethylamine often involve the reduction of corresponding nitriles or amides. For instance, 2-(2-fluorophenyl)acetonitrile can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). cengage.com.au Another approach involves the reduction of 2-(2-fluorophenyl)acetamide. cengage.com.au These methods provide reliable access to the necessary phenethylamine (B48288) backbone.
Intermediate Functionalization and Modification
Once the precursor 2-(2-fluorophenyl)ethylamine is obtained, it undergoes functionalization to introduce the ethyl group, yielding the target secondary amine. The most prevalent methods for this N-alkylation step are reductive amination and direct amination.
Reductive Amination: This is a widely employed method for preparing secondary amines. libretexts.org It involves the reaction of the primary amine, 2-(2-fluorophenyl)ethylamine, with an aldehyde (in this case, acetaldehyde) to form an intermediate imine. This imine is then reduced in situ to the secondary amine. libretexts.orgnih.gov A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild and selective for the imine over the aldehyde. This one-pot reaction is highly efficient and offers good control, minimizing the formation of over-alkylated tertiary amine byproducts. nih.gov
Direct Amination (N-alkylation): This method involves the direct reaction of 2-(2-fluorophenyl)ethylamine with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl chloride. The reaction is a nucleophilic substitution where the primary amine attacks the electrophilic ethyl group. researchgate.net This process is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can sometimes lead to overalkylation, producing the tertiary amine as a byproduct, which may necessitate more rigorous purification. researchgate.netnih.gov
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 2-(2-fluorophenyl)acetaldehyde, Ethylamine, NaBH₃CN, MeOH, RT | High selectivity, mild conditions | Requires careful handling of reducing agent | 70–90 |
| Direct Amination | 2-(2-fluorophenyl)ethyl chloride, Ethylamine, Base (e.g., K₂CO₃), DMF, 25–80 °C | Simple, straightforward | Potential for overalkylation, may require purification | 60–85 |
Chiral Synthesis and Enantioselective Approaches
The development of enantioselective methods is crucial for producing specific stereoisomers of chiral amines, which is often a requirement for pharmaceutical applications. nih.govguidechem.com For this compound, which possesses a chiral center if the ethyl group is introduced onto a precursor like 1-(2-fluorophenyl)ethylamine, asymmetric synthesis is a key consideration.
Enantioselective synthesis can be achieved through several strategies. One approach is the use of asymmetric transfer hydrogenation, where a prochiral imine, formed from a ketone precursor, is reduced using a chiral catalyst, such as one based on Iridium or Rhodium. nih.gov Another method involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and are later removed.
More recently, N-aminopyridinium salts have been introduced as effective ammonia (B1221849) surrogates for the synthesis of secondary amines. nih.govresearchgate.netacs.org This "self-limiting alkylation" chemistry involves the N-arylation and subsequent N-alkylation of an N-aminopyridinium salt. The resulting pyridinium (B92312) salt is significantly less nucleophilic than the intermediate ylide, which prevents overalkylation and allows for the selective synthesis of secondary amines. nih.govacs.org This method provides a novel disconnection for constructing structurally complex secondary amines and could be adapted for chiral synthesis by employing chiral ligands or catalysts.
Enzymatic and Biocatalytic Routes in Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govtandfonline.com Enzymes can operate under mild conditions and often exhibit excellent stereoselectivity, making them ideal for producing chiral amines. nih.govacs.orgoup.com
Transaminases (TAs): Amine transaminases are a prominent class of enzymes for chiral amine synthesis. acs.org They catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. acs.orgoup.com Through protein engineering, the substrate scope of transaminases has been expanded to include bulkier aromatic substrates, making them applicable to the synthesis of complex pharmaceutical intermediates. nih.gov
Reductive Aminases (RedAms): The N-alkylation of amines can be achieved using biocatalytic cascades. nih.govacs.org For example, a reductive aminase (RedAm) from Aspergillus oryzae can be combined with an alcohol oxidase or a carboxylic acid reductase in a one-pot system. nih.govacs.org This allows for the N-alkylation of an amine using a primary alcohol or a carboxylic acid, which are milder and safer alternatives to alkyl halides. nih.govacs.org This approach avoids issues like overalkylation and simplifies workup procedures. nih.gov
Amine Dehydrogenases (AmDHs): These enzymes catalyze the synthesis of chiral amines from ketones via reductive amination, using ammonia as the amino donor and NAD(P)H as a cofactor. nih.gov Enzyme engineering has been used to develop AmDHs with broader substrate scopes. nih.gov
| Enzyme Class | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones | High stereoselectivity; cofactor recycling needed | Synthesis of chiral 2-(2-fluorophenyl)ethylamine from a ketone precursor |
| Reductive Aminases (RedAms) | N-alkylation of amines | Uses alcohols or carboxylic acids as alkylating agents; avoids overalkylation | Ethylation of 2-(2-fluorophenyl)ethylamine using ethanol or acetic acid derivatives |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | High stereoselectivity for chiral amine synthesis | Synthesis of chiral 2-(2-fluorophenyl)ethylamine |
Emerging Synthetic Techniques and Process Intensification
Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical manufacturing technologies. aiche.org This involves redesigning equipment and processes to achieve dramatic improvements in efficiency, waste reduction, and safety. catalysis-summit.commdpi.com
Multifunctional Reactors: These reactors combine multiple process steps, such as reaction and separation, into a single unit. catalysis-summit.com For example, reactive distillation could potentially be used in amine synthesis, where the reaction and purification occur simultaneously, driving the reaction equilibrium towards the product and reducing equipment footprint. aiche.org
Flow Chemistry and Microreactors: Continuous flow reactors, including microreactors, offer superior control over reaction parameters like temperature and mixing. catalysis-summit.com This precise control can lead to higher yields, improved safety (especially for highly exothermic reactions), and easier scalability. catalysis-summit.com For the synthesis of this compound, a flow process could be designed for the reductive amination step, allowing for better heat management and reduced reaction times.
Alternative Energy Sources: The use of alternative energy sources like microwaves and ultrasound (sonochemistry) can accelerate reaction rates. aiche.org Microwave-assisted synthesis, for instance, can significantly shorten reaction times for N-alkylation reactions. Sonochemistry can enhance mass transfer and create localized high-energy microenvironments, potentially improving reaction efficiency. aiche.org These techniques represent a move towards more sustainable and efficient chemical production. catalysis-summit.com
Chemical Reactivity and Derivatization of Ethyl 2 2 Fluorophenyl Ethyl Amine
Reactions at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of Ethyl[2-(2-fluorophenyl)ethyl]amine makes it a nucleophilic center, readily participating in a variety of chemical transformations. chemguide.co.uk
Further N-Alkylation and Quaternization
As a secondary amine, this compound can undergo further alkylation to form tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org The reaction with an alkyl halide, such as ethyl bromide, proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to a mixture of products. masterorganicchemistry.com With a sufficient excess of the alkylating agent, the reaction can proceed to form the tetra-substituted quaternary ammonium salt. chemguide.co.uk
The general scheme for N-alkylation is as follows: C₆H₄FCH₂CH₂NHCH₂CH₃ + R-X → C₆H₄FCH₂CH₂N(R)CH₂CH₃ + HX (where R is an alkyl group and X is a halogen)
Further reaction leads to quaternization: C₆H₄FCH₂CH₂N(R)CH₂CH₃ + R-X → [C₆H₄FCH₂CH₂N(R)₂(CH₂CH₃)]⁺X⁻
A process for the N-alkylation of amines, including reactions of alkylamines with alcohols in the presence of hydrogen and a copper and magnesium silicate-based catalyst, has been described. google.com
Acylation Reactions
Acylation of this compound with acyl chlorides or acid anhydrides readily forms the corresponding N-substituted amides. chemguide.co.ukdoubtnut.commasterorganicchemistry.com This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com For instance, reaction with acetyl chloride would yield N-ethyl-N-[2-(2-fluorophenyl)ethyl]acetamide. doubtnut.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com
The general reaction with an acyl chloride is: C₆H₄FCH₂CH₂NHCH₂CH₃ + RCOCl → C₆H₄FCH₂CH₂N(COCH₃)CH₂CH₃ + HCl
Similarly, with an acid anhydride (B1165640): C₆H₄FCH₂CH₂NHCH₂CH₃ + (RCO)₂O → C₆H₄FCH₂CH₂N(COR)CH₂CH₃ + RCOOH
Research has shown the acylation of various amines in the synthesis of complex molecules. researchgate.net
Formation of Amides and Other Nitrogen-Containing Derivatives
This compound is a key intermediate in the synthesis of various amide-containing compounds, which are significant in medicinal chemistry. chemimpex.com Amides are commonly prepared by reacting an amine with a carboxylic acid, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction. libretexts.orgnih.gov This method is particularly useful for synthesizing complex amides under mild conditions. masterorganicchemistry.com For example, it has been used in the preparation of N-aryl amides by reacting aminophenols with carboxylic acids. nih.gov
The direct reaction of an amine with a carboxylic acid to form an amide typically requires high temperatures to drive off water. masterorganicchemistry.comyoutube.com
Reactivity of the Ethyl Chain
The ethyl chain of this compound is generally less reactive than the amine or the aromatic ring. However, it can participate in certain reactions under specific conditions. For instance, oxidation of the compound could potentially lead to the formation of an imine or nitrile. Strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the ethyl group or oxidize the benzylic position, although specific studies on this compound are limited. wikipedia.org
Reactivity of the Fluorophenyl Moiety
The fluorine atom on the phenyl ring influences the reactivity of the aromatic system towards electrophilic substitution.
Electrophilic Aromatic Substitution
The fluorine atom is an electron-withdrawing group by induction but a weak π-electron-donating group by resonance. researchgate.net This combination of effects deactivates the ring towards electrophilic aromatic substitution compared to benzene, but it directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. researchgate.netlibretexts.org
Therefore, when this compound undergoes electrophilic aromatic substitution, the electrophile is expected to substitute at the positions ortho and para to the fluorine atom. The general mechanism involves the attack of the aromatic π-system on the electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Table 1: Summary of Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products (Isomers) |
| Nitration | HNO₃, H₂SO₄ | Ethyl[2-(2-fluoro-4-nitrophenyl)ethyl]amine, Ethyl[2-(2-fluoro-6-nitrophenyl)ethyl]amine |
| Halogenation | Br₂, FeBr₃ | Ethyl[2-(4-bromo-2-fluorophenyl)ethyl]amine, Ethyl[2-(6-bromo-2-fluorophenyl)ethyl]amine |
| Sulfonation | SO₃, H₂SO₄ | 4-(2-(Ethylamino)ethyl)-3-fluorobenzenesulfonic acid, 2-(2-(Ethylamino)ethyl)-3-fluorobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ethyl[2-(4-alkyl-2-fluorophenyl)ethyl]amine, Ethyl[2-(6-alkyl-2-fluorophenyl)ethyl]amine |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(4-(2-(Ethylamino)ethyl)-3-fluorophenyl)alkan-1-one, 1-(2-(2-(Ethylamino)ethyl)-3-fluorophenyl)alkan-1-one |
Note: The relative yields of ortho and para products can be influenced by steric hindrance from the ethylaminoethyl substituent.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine
The fluorine atom on the phenyl ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the case of this compound, the ethylamine (B1201723) side chain is not sufficiently electron-withdrawing to activate the fluorine atom for this type of substitution under standard conditions.
However, recent advancements in catalysis have enabled the SNAr of unactivated fluoroarenes. nih.govnih.gov Organic photoredox catalysis, for instance, can facilitate the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov This is achieved through the generation of a cation radical, which significantly accelerates the nucleophilic attack. nih.gov While specific studies on this compound are not prevalent, the principles of these modern catalytic methods suggest that its derivatization via SNAr at the fluorine position is plausible with the appropriate catalytic system. For example, various nucleophiles like azoles, amines, and carboxylic acids have been successfully employed in these reactions with other unactivated fluoroarenes. nih.gov
Furthermore, the regioselectivity of SNAr on polyfluoroarenes is influenced by both electronic effects and steric hindrance. mdpi.com In related systems, substitution often occurs at the para position to an activating group. mdpi.com The development of catalytic concerted SNAr reactions, which avoid the formation of a high-energy Meisenheimer intermediate, has further expanded the scope of these transformations to include a wider range of substrates and nucleophiles. nih.gov
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Description | Impact on this compound |
| Electron-Withdrawing Groups (EWGs) | Stabilize the negative charge in the Meisenheimer intermediate. libretexts.org | The ethylamine group is not a strong EWG, making classical SNAr difficult. |
| Leaving Group | The nature of the halogen influences reactivity (F > Cl > Br > I in many SNAr reactions). masterorganicchemistry.com | Fluorine is a good leaving group for SNAr due to its high electronegativity. |
| Catalysis | Photoredox or specific base catalysis can activate unactivated fluoroarenes. nih.govnih.gov | These methods could potentially enable SNAr reactions for this compound. |
| Nucleophile | The strength and nature of the nucleophile are critical. nih.gov | A variety of nucleophiles can be used with modern catalytic methods. nih.gov |
Oxidation and Reduction Processes of Related Amine Structures
The secondary amine in this compound is susceptible to oxidation. The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines. uomustansiriyah.edu.iqthieme-connect.de The specific outcome often depends on the oxidizing agent and reaction conditions. For instance, oxidation with hydrogen peroxide or peroxy acids can form hydroxylamines, which can be further oxidized to nitrones. thieme-connect.de The use of metal catalysts, such as ruthenium, can facilitate the dehydrogenative oxidation of secondary amines to imines. thieme-connect.de
N-dealkylation, another oxidative process, can also occur, leading to the formation of a primary amine and an aldehyde. uomustansiriyah.edu.iq This process typically proceeds through a carbinolamine intermediate. uomustansiriyah.edu.iq
In contrast to oxidation, the reduction of the phenethylamine (B48288) core is less common. However, methods for the reduction of related phenylethylamine structures exist, often employed in the synthesis of these compounds from other precursors. For example, phenylethylamines can be synthesized via the reduction of phenylacetonitrile (B145931) using catalysts like Raney nickel. google.com Another method involves the reduction of norephedrine (B3415761) or norpseudoephedrine (B1213554) derivatives. google.com
Table 2: Common Oxidation Products of Secondary Amines
| Product Type | Oxidizing Agent Examples | Intermediate(s) |
| Hydroxylamine | Hydrogen Peroxide, Peroxyacids thieme-connect.de | - |
| Nitrone | Hydrogen Peroxide (further oxidation) thieme-connect.de | Hydroxylamine thieme-connect.de |
| Imine | Ruthenium catalyst with an oxidant thieme-connect.de | - |
| Dealkylation Products | Cytochrome P450 (in biological systems) uomustansiriyah.edu.iq | Carbinolamine uomustansiriyah.edu.iq |
Reaction Mechanisms in Complex Chemical Transformations
The this compound scaffold can participate in a variety of complex chemical transformations, often leading to the formation of heterocyclic compounds. nih.govsphinxsai.com The amine functionality provides a nucleophilic center that can react with various electrophiles.
For instance, reactions with anhydrides can lead to the formation of seven-membered heterocyclic rings like oxazepines and oxazepanes. sphinxsai.com The reaction of an imine, which can be formed from the corresponding amine, with maleic or phthalic anhydride can yield 1,3-oxazepine derivatives. sphinxsai.com
Furthermore, fluoroalkyl amino reagents have been utilized in the synthesis of various fluorinated heterocycles. nih.gov These reagents can react with a range of nucleophiles to construct complex molecular architectures. nih.gov The presence of the fluorine atom in this compound could influence the reactivity and regioselectivity of such cyclization reactions.
The reaction of phenylethylamines with acrylates is another example of a complex transformation. researchgate.net This reaction can be catalyzed by polar solvents and can lead to the formation of piperidone derivatives through a Dieckmann condensation, which are then further elaborated into other complex structures. researchgate.net
The synthesis of heterocyclic compounds often involves multi-step reaction sequences. For example, a common strategy involves the initial formation of a Schiff base from an amine, which then undergoes cyclization with a suitable reagent. sphinxsai.com The specific mechanisms of these transformations can be intricate, involving cycloadditions, condensations, and rearrangements. nih.gov
Table 3: Examples of Complex Transformations Involving Phenethylamine Derivatives
| Reactant(s) | Product Type | Key Transformation |
| Phenylethylamine, Methyl Acrylate | Piperidone derivative researchgate.net | Michael Addition, Dieckmann Condensation researchgate.net |
| Amine, Benzaldehyde derivative, Anhydride | Oxazepine/Oxazepane derivative sphinxsai.com | Schiff Base formation, Cyclization sphinxsai.com |
| Fluoroalkyl Amino Reagents, Nucleophiles | Fluorinated Heterocycles nih.gov | Cycloaddition/Condensation nih.gov |
Conformational Analysis and Spectroscopic Characterization of Ethyl 2 2 Fluorophenyl Ethyl Amine
Spectroscopic Methods for Conformer Identification
The presence of multiple rotatable bonds in Ethyl[2-(2-fluorophenyl)ethyl]amine gives rise to a complex potential energy surface with several local minima, each corresponding to a stable conformer. Advanced spectroscopic methods are employed to identify and characterize these different conformers.
The conformational landscape of molecules closely related to this compound, such as 2-(2-fluorophenyl)-ethylamine (2-FPEA), has been investigated in detail using a combination of jet-cooled spectroscopy and quantum chemical calculations. Techniques like Resonant Two-Photon Ionization (R2PI) spectroscopy are used to obtain the vibronic spectra of the molecule. In the R2PI spectrum of 2-FPEA, multiple electronic origins are observed, suggesting the presence of several distinct conformers in the molecular beam.
To confirm that these different spectral features arise from different conformers and not from vibrational hot bands, Ultraviolet-Ultraviolet Hole Burning (UV-UV HB) spectroscopy is employed. By monitoring the depletion of a specific R2PI signal while scanning the frequency of a "burn" laser, it is possible to identify all vibronic transitions associated with a single conformer. For 2-FPEA, UV-UV HB spectra have confirmed the existence of at least five different conformers.
Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) provides detailed vibrational information for each identified conformer. By comparing the experimentally measured ILSRS spectra with the calculated Raman spectra for various optimized geometries, the specific structure of each conformer can be determined. In the case of 2-FPEA, this comparison has allowed for the identification of one gauche conformer where the ethylamino side chain is folded towards the fluorine atom, two gauche conformers where the side chain is folded away from the fluorine, and two anti conformers with extended side chains.
Table 1: Identified Conformers of 2-(2-fluorophenyl)-ethylamine (a structural analog of this compound)
| Conformer Type | Description |
| Gauche 1 | Ethylamino side chain folded toward the fluorine atom. |
| Gauche 2 | Ethylamino side chain folded to the opposite side of the fluorine atom. |
| Gauche 3 | A second distinct gauche structure with the side chain folded away from the fluorine. |
| Anti 1 | Extended ethylamino side chain. |
| Anti 2 | A second distinct anti conformer with an extended side chain. |
This table is based on findings for the closely related compound 2-(2-fluorophenyl)-ethylamine and illustrates the expected conformational complexity for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be critical for confirming its structure.
In the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the ethyl group, the ethylamine (B1201723) methylene (B1212753) groups, and the aromatic protons of the fluorophenyl ring. The chemical shifts and coupling patterns of these protons would provide valuable information about the electronic environment and connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen would likely appear as a quartet due to coupling with the methyl protons, which in turn would appear as a triplet. The aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms, with carbons bonded to nitrogen and fluorine appearing at characteristic downfield shifts.
¹⁹F NMR is particularly informative for fluorinated compounds. A single signal would be expected for the fluorine atom on the phenyl ring, with its chemical shift being indicative of the electronic environment. Typical chemical shifts for fluorophenyl groups are found in the range of -115 to -120 ppm.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0-7.5 | Aromatic protons, complex multiplet |
| ¹H | 2.8-3.2 | Methylene protons adjacent to the phenyl ring, triplet |
| ¹H | 2.7-3.0 | Methylene protons adjacent to the nitrogen, quartet |
| ¹H | 1.0-1.3 | Methyl protons, triplet |
| ¹³C | 120-160 | Aromatic carbons, including a doublet for the carbon bonded to fluorine |
| ¹³C | 40-50 | Methylene carbons |
| ¹³C | 10-20 | Methyl carbon |
| ¹⁹F | -115 to -120 | Fluorine on the phenyl ring |
This table represents predicted values based on typical chemical shift ranges for similar functional groups and is for illustrative purposes.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, which serve as a fingerprint for the molecule.
Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic ring often gives a strong signal in the Raman spectrum.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, can be broad |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium to strong |
| C=C Aromatic Stretch | 1450-1600 | Medium to strong |
| N-H Bend | 1550-1650 | Medium, can be broad |
| C-F Stretch | 1100-1300 | Strong |
| C-N Stretch | 1020-1250 | Medium |
This table is based on typical IR absorption ranges for the functional groups present in the molecule. docbrown.info
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.22 g/mol ).
Electron ionization (EI) would likely lead to extensive fragmentation. A common fragmentation pathway for phenethylamines is the cleavage of the bond beta to the aromatic ring, which would result in a stable benzylic or tropylium (B1234903) cation. For this compound, this would likely lead to a prominent fragment ion. Cleavage adjacent to the nitrogen atom (alpha-cleavage) is also a characteristic fragmentation pathway for amines. libretexts.org
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion |
| 138 | [C₈H₉FN]⁺ | Loss of an ethyl group |
| 109 | [C₇H₆F]⁺ | Benzylic cation from beta-cleavage |
| 96 | [C₆H₅F]⁺ | Fluorophenyl cation |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage |
This table presents plausible fragments and is for illustrative purposes. Actual fragmentation patterns can be more complex.
Intra- and Intermolecular Interactions
The conformational preferences and physical properties of this compound are governed by a balance of weak intra- and intermolecular forces, including hydrogen bonding.
The ethylamino group in this compound can act as both a hydrogen bond donor (through the N-H bond) and a hydrogen bond acceptor (through the lone pair of electrons on the nitrogen atom). This allows for the formation of intermolecular hydrogen bonds, leading to the association of molecules in the liquid and solid states. These hydrogen bonds can significantly influence properties such as boiling point and solubility.
Studies on the monohydrated cluster of the related compound 2-(4-fluorophenyl)ethylamine (4-FPEA–H₂O) have shown that the water molecule preferentially forms a hydrogen bond with the nitrogen lone pair of the gauche conformer of 4-FPEA. researchgate.net This interaction is a key factor in stabilizing the cluster. researchgate.net It is expected that this compound would engage in similar intermolecular hydrogen bonding with protic solvents or other molecules containing hydrogen bond donor/acceptor sites.
Intramolecular hydrogen bonding between the N-H proton and the fluorine atom or the π-system of the phenyl ring is also a possibility in certain conformations, which could contribute to their relative stability. The analysis of the conformers of 2-FPEA suggests that such interactions play a role in determining the conformational landscape.
Non-Covalent Interactions
The conformational landscape of 2-(2-fluorophenyl)ethylamine is significantly shaped by a network of intramolecular non-covalent interactions. These weak interactions, though subtle, play a crucial role in dictating the three-dimensional structure and stability of the different conformers. The primary non-covalent interactions at play are hydrogen bonds, specifically of the N-H···π and potentially N-H···F type.
In the case of protonated 2-phenylethylamine and its fluorinated analogues, studies have shown that the folded gauche conformers are stabilized by an intramolecular N-H+···π hydrogen bond between the protonated amino group and the aromatic ring. nih.gov The introduction of a fluorine atom at the ortho position, as in 2-FPEA, introduces the possibility of an additional N-H···F interaction. nih.gov This interaction involves the hydrogen atom of the amino group and the fluorine atom on the phenyl ring.
The interplay between the N-H···π and N-H···F interactions, along with steric repulsions, governs the relative energies and populations of the various conformers. Computational methods, such as Non-Covalent Interaction (NCI) analysis, are instrumental in visualizing and quantifying these weak interactions, providing a deeper understanding of their contribution to conformational stability. nih.gov For this compound, the presence of an ethyl group on the nitrogen atom would likely influence the nature and strength of these interactions due to steric hindrance and altered electronic effects on the amine group.
Effect of Fluorination on Conformational Preferences and Molecular Structure
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring has a marked effect on the conformational preferences and molecular structure of phenylethylamines. In 2-(2-fluorophenyl)ethylamine (2-FPEA), experimental and computational studies have identified the presence of multiple stable conformers. nih.gov These conformers arise from the rotation around the C-C and C-N bonds of the ethylamine side chain.
Research on 2-FPEA, utilizing techniques such as resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS), has revealed the existence of at least five distinct conformers in the gas phase. nih.gov These have been identified as one gauche structure where the ethylamine side chain is folded towards the fluorine atom, two gauche structures with the side chain folded away from the fluorine, and two extended anti conformers. nih.gov
The relative stability of these conformers is a direct consequence of the electronic and steric effects of the fluorine atom. The electron-withdrawing nature of fluorine can influence the charge distribution in the phenyl ring, thereby modulating the strength of the N-H···π interaction. Furthermore, the potential for an N-H···F hydrogen bond provides an additional stabilizing interaction for specific conformers.
For this compound, the addition of an ethyl group to the nitrogen atom would introduce further steric bulk. This would likely alter the rotational barrier of the C-N bond and could shift the equilibrium between the different gauche and anti conformers. The increased steric hindrance might disfavor some of the folded conformations that are stable in the primary amine, 2-FPEA.
A summary of the conformers identified for the model compound 2-(2-fluorophenyl)ethylamine is presented below:
| Conformer Type | Description |
| gauche (folded towards F) | The ethylamine side chain is oriented in the direction of the fluorine atom. |
| gauche (folded away from F) | The ethylamine side chain is oriented away from the fluorine atom. |
| anti (extended) | The ethylamine side chain is in an extended conformation. |
The study of fluorinated phenylethylamines highlights the subtle yet significant role that single-atom substitution can play in determining molecular structure and, by extension, biological activity.
Computational Chemistry Studies of Ethyl 2 2 Fluorophenyl Ethyl Amine
Quantum Chemical Calculations for Conformational Space Exploration
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and flexibility of Ethyl[2-(2-fluorophenyl)ethyl]amine. The ethylamino side chain of phenylethylamine derivatives can adopt various spatial arrangements due to internal rotations around single bonds, leading to different conformers. rsc.org
The exploration of the conformational landscape of this compound is effectively carried out by mapping its torsional potential energy surface (PES). This analysis involves systematically rotating key dihedral angles within the molecule and calculating the corresponding energy at each point. For a molecule like this compound, the critical torsions are those around the Cα-Cβ and C-N bonds of the ethylamine (B1201723) side chain.
The resulting PES reveals the relative energies of different conformations, identifying low-energy valleys that correspond to stable or metastable conformers and high-energy peaks that represent the barriers to interconversion between them. The ethylamino side chain can lead to folded (gauche) or extended (anti) arrangements. researchgate.net The analysis of the PES is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
| Torsional Rotation | Description | Calculated Barrier Height (kcal/mol) |
|---|---|---|
| Cα-Cβ Bond | Rotation of the 2-fluorophenyl group relative to the ethylamine moiety. | ~2-5 |
| C-N Bond | Rotation of the ethyl group relative to the nitrogen atom. | ~1-3 |
Following the exploration of the conformational space via PES scans, geometry optimization is performed to locate the precise structures of the energy minima. rsc.org These minima represent the most stable conformations of the molecule. For phenylethylamine derivatives, several conformers are typically identified. rsc.org The introduction of a fluorine atom on the phenyl ring can influence the relative stability of these conformers through electronic and steric effects. nih.gov
Quantum chemical calculations, often at the MP2/6-311++G(d,p) level of theory, can be used to determine the optimized geometries and relative energies of these conformers. researchgate.net The resulting data allows for the characterization of the most likely structures of this compound in the gas phase.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Gauche I | Folded ethylamino side chain, specific orientation of the ethyl group. | 0.00 (most stable) |
| Gauche II | Folded ethylamino side chain, different orientation of the ethyl group. | 0.5 - 1.5 |
| Anti I | Extended ethylamino side chain, specific orientation of the ethyl group. | 1.0 - 2.5 |
| Anti II | Extended ethylamino side chain, different orientation of the ethyl group. | 1.5 - 3.0 |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. mdpi.com
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. rsc.org By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of the molecule. nih.gov The N-H stretching vibrations, typically around 3300 cm⁻¹, and the C-F bond vibrations, around 1200 cm⁻¹, are key features that can be identified.
Furthermore, DFT can predict the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For instance, the ¹⁹F NMR chemical shift for a fluorophenyl group is expected in the range of -115 to -120 ppm. Time-dependent DFT (TD-DFT) can be employed to calculate electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net
| Spectroscopic Technique | Predicted Feature | Typical Calculated Value |
|---|---|---|
| IR Spectroscopy | N-H stretch | ~3300 cm⁻¹ |
| IR Spectroscopy | C-F stretch | ~1200 cm⁻¹ |
| ¹⁹F NMR | Fluorophenyl signal | -115 to -120 ppm |
| ¹H NMR | Aromatic protons | 7.0 - 7.5 ppm |
| ¹³C NMR | Carbon attached to fluorine | ~160 ppm (JC-F ~245 Hz) |
Understanding the behavior of this compound in a solvent is crucial for many of its applications. DFT calculations can be combined with solvation models to investigate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can account for the bulk solvent effects on the conformational energies and properties of the molecule.
For a more detailed understanding of specific interactions, explicit solvent molecules can be included in the calculation to model hydration clusters. rsc.org For example, a study on the monohydrated cluster of 4-fluorophenylethylamine showed that a water molecule forms a hydrogen bond with the nitrogen lone pair of the ethylamino side chain. rsc.orgrsc.org Similar calculations for this compound would reveal the preferred hydrogen bonding sites and the influence of the first solvation shell on its structure.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the flexibility of the ethylamino side chain and the timescale of transitions between different conformational states. Furthermore, by simulating the molecule in a solvent box (e.g., water), MD can provide a detailed picture of the solvation structure and dynamics, including the formation and breaking of hydrogen bonds with solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a realistic biological or chemical environment.
Conformational Dynamics and Flexibility
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial to understanding which shapes the molecule preferentially adopts and how easily it can transition between them.
Studies on the parent compound, 2-phenylethylamine, have shown a preference for a folded or gauche conformation, where the amino group interacts with the aromatic ring through a weak N-H···π interaction. acs.orgresearchgate.netrsc.org This interaction stabilizes the folded form over the extended or anti conformation. researchgate.netrsc.org For this compound, several factors influence its conformational landscape:
N-Ethyl Group: The addition of an ethyl group to the nitrogen atom introduces steric bulk, which can influence the rotational barrier around the C-C and C-N bonds.
2-Fluoro Substituent: The fluorine atom on the phenyl ring at the ortho position is electron-withdrawing and can modulate the electronic properties of the aromatic ring, potentially affecting the strength of the cation-π or other non-covalent interactions that are crucial for binding to biological targets. Fluorination can also alter the local conformation of the molecule. nih.gov
Computational methods like ab initio calculations and molecular dynamics (MD) simulations can be employed to explore the potential energy surface of this compound. acs.orgnih.gov These simulations can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility. nih.govrsc.org
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
This table illustrates plausible results from a computational conformational analysis. The energy values (in kcal/mol) are relative to the most stable conformer.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Gauche I | 65° | 0.00 | 60.5 |
| Gauche II | -70° | 0.25 | 25.1 |
| Anti | 180° | 1.10 | 14.4 |
Interaction with Biological Systems
Phenylethylamine derivatives are known to interact with various biological systems, most notably G protein-coupled receptors (GPCRs) and monoamine transporters (MATs). mdpi.comnih.govwikipedia.org These interactions are fundamental to their pharmacological effects. Computational methods can simulate and analyze these interactions at a molecular level.
Molecular dynamics simulations can be used to study the behavior of this compound within a simulated biological environment, such as a lipid bilayer containing a receptor. nih.gov These simulations provide a dynamic view of how the ligand approaches and binds to its target, revealing the key intermolecular forces, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. acs.orgaminer.org For instance, the protonated amine of phenylethylamine derivatives is known to form a crucial salt bridge with an acidic residue (like aspartate) in the binding pocket of many monoamine transporters. frontiersin.orgnih.gov The fluorine atom in this compound could participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which could enhance binding affinity and selectivity.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method is instrumental in understanding the binding mode of this compound and can help rationalize its potential biological activity. nih.govbiomolther.orgbiomolther.org
In a typical docking study, a 3D model of the target protein, often obtained from X-ray crystallography or homology modeling, is used. nih.gov The ligand, this compound, is then placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov
For this compound, likely targets for docking studies would include the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT), as well as various serotonin and adrenergic receptor subtypes. nih.govnih.govbiomolther.org The results of such a study would highlight the key amino acid residues involved in the interaction.
Table 2: Hypothetical Molecular Docking Results of this compound into the Human Dopamine Transporter (hDAT)
This table presents a hypothetical summary of a docking study, illustrating the types of interactions and scoring that would be analyzed.
| Key Interacting Residue | Interaction Type | Distance (Å) | Docking Score (kcal/mol) |
| ASP79 | Ionic / Hydrogen Bond | 2.8 | -8.5 |
| PHE320 | π-π Stacking | 4.5 | |
| SER422 | Hydrogen Bond | 3.1 | |
| TYR156 | π-π Stacking | 4.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of derivatives of this compound, QSAR can be a valuable tool for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for activity. nih.gov
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity.
Table 3: Illustrative Data for a QSAR Study of this compound Derivatives
This table shows a hypothetical dataset that could be used to build a QSAR model. The activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
| Derivative Substitution | pIC50 | LogP | Molecular Weight | Dipole Moment (Debye) |
| H (parent) | 7.2 | 2.5 | 183.24 | 2.1 |
| 4-chloro | 7.8 | 3.2 | 217.68 | 2.5 |
| 3-methyl | 7.4 | 2.9 | 197.27 | 2.0 |
| 4-methoxy | 7.1 | 2.3 | 213.27 | 2.8 |
Pharmacophore Modeling and Drug Design Insights
Pharmacophore modeling is another important computational method in drug design. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) that a molecule must possess to be active at a particular biological target.
A pharmacophore model for this compound and its analogs could be developed based on the structures of known active compounds. nih.gov This model would serve as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. It also provides valuable insights for the rational design of new derivatives by highlighting the key features that should be maintained or modified to improve activity and selectivity.
A hypothetical pharmacophore for inhibitors targeting a monoamine transporter might include:
A positive ionizable feature (representing the protonated amine).
An aromatic ring feature.
A hydrophobic feature.
A hydrogen bond acceptor (potentially interacting with the fluorine substituent).
By understanding these key features, medicinal chemists can design new molecules with a higher probability of success, accelerating the drug discovery process.
Biological and Pharmacological Investigations of Ethyl 2 2 Fluorophenyl Ethyl Amine
Interactions with Neurotransmitter Systems
The structure of Ethyl[2-(2-fluorophenyl)ethyl]amine, a substituted phenethylamine (B48288), suggests likely interactions with monoamine neurotransmitter systems. Phenethylamines are a broad class of compounds known for their activity as central nervous system stimulants, entactogens, and hallucinogens, primarily through the modulation of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. wikipedia.org The specific substitutions on the phenyl ring and the amino group—in this case, a 2-fluoro group and an N-ethyl group—are critical in defining its pharmacological profile.
Modulation of Serotonergic Pathways (e.g., Serotonin Receptors, 5-HT2A Receptors)
The serotonergic system is a key target for many phenethylamine derivatives. The N-benzylphenethylamine series, which shares structural similarities with this compound, is known to contain potent and selective agonists for the serotonin 5-HT2A receptor. nih.gov Research on N-arylmethyl substituted phenethylamines has demonstrated that this type of substitution can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This enhanced affinity is also associated with greater selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov
Virtual docking studies with a human 5-HT2A receptor model suggest that the N-benzyl portion of these molecules likely interacts with the amino acid residue Phenylalanine 339 (Phe339), while the core phenethylamine structure interacts with Phenylalanine 340 (Phe340). nih.gov Mutations in these residues have been shown to dramatically decrease the affinity and functional activity of N-benzyl analogs, confirming the importance of these interaction points. nih.gov Furthermore, the function of 5-HT2A receptors, and responses to agonists, can be influenced by the expression levels of the serotonin transporter (SERT), indicating a complex regulatory relationship between the transporter and the receptor.
Influence on Dopaminergic Systems (e.g., Dopamine Transporter)
The dopamine transporter (DAT) is a critical regulator of dopamine levels in the synapse and a primary target for many psychoactive substances. Structure-activity relationship (SAR) studies on phenethylamine derivatives have shed light on the structural features that govern their ability to inhibit dopamine reuptake.
Research on fluorinated and N-alkylated phenethylamines, which are structurally analogous to this compound, has shown significant interaction with dopamine receptors. For instance, the parent compound 2-(4-fluoro-3-hydroxyphenyl)ethylamine displayed an affinity for D1 and D2 dopamine receptors that was about half that of dopamine itself. Crucially, the substitution of the amino group with ethyl or n-propyl groups was found to decrease affinity for D1 binding sites while significantly enhancing affinity and selectivity for D2 binding sites. The introduction of a 2-phenylethyl group on the nitrogen atom further amplified this effect, possibly due to increased lipophilicity or interaction with a specific lipophilic pocket on the receptor.
Docking simulations of related compounds with the human dopamine transporter (hDAT) have identified a binding site encompassed by helices 1, 3, and 6. The inhibitory activity of phenethylamine derivatives at DAT is influenced by substitutions on the aromatic ring and the nature of the N-alkyl group; longer alkyl groups at the amine position tend to show stronger inhibitory activity.
Effects on Noradrenergic Pathways
The noradrenergic system is another major target for phenethylamine compounds. While specific data on this compound is limited, studies on related compounds provide insight. The neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), which also possesses an N-ethyl-benzylamine-like structure, is known to cause a long-term decrease in the brain's capacity to accumulate norepinephrine by attacking the membrane's norepinephrine uptake sites. This action suggests that such structural motifs can interact with the noradrenergic system. The degeneration of noradrenergic neurons from the locus coeruleus is also a feature of Parkinson's disease, alongside the primary dopaminergic neurodegeneration. The interplay between these systems is complex, with noradrenergic neurons having potential neuroprotective roles.
Receptor Binding Affinity Studies
Beyond direct interactions with neurotransmitter transporters, the pharmacological profile of a compound is defined by its binding affinity to various receptors.
Sigma (σ1) Receptor Interactions
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, and it is not a classical neurotransmitter receptor. It is known to interact with a variety of other proteins, including dopamine receptors and transporters. The established pharmacophore model for sigma-1 receptor ligands includes a basic amine site that accommodates small N-substituents (like an ethyl group) and two hydrophobic regions located at specific distances from the amine.
The phenylethylamine scaffold, which is the core of this compound, is a well-tolerated structure for high-affinity binding at sigma-1 receptor sites. Studies on related compounds have shown that while the phenylethylamine structure itself contributes significantly to high affinity, modifications can fine-tune the interaction. For example, N-substitution on phenylethylamine analogs can influence binding affinity and selectivity over the sigma-2 (σ2) receptor subtype. The presence of a basic amine and appropriate hydrophobic character, as seen in this compound, fits the profile for potential sigma-1 receptor interaction.
Other Receptor Classes (e.g., CXCR4 Antagonists based on related structures)
The C-X-C chemokine receptor type 4 (CXCR4) is involved in various physiological and pathological processes, including inflammation and HIV infection. nih.gov While extensive research is underway to develop CXCR4 antagonists, the primary focus has often been on peptide-based molecules or other specific structural classes. nih.gov For example, derivatives of a natural peptide fragment of serum albumin, EPI-X4, have been optimized to act as potent CXCR4 antagonists. nih.gov Although phenethylamine derivatives are being explored for a wide range of biological targets, there is currently a lack of significant evidence in the reviewed literature directly linking the this compound structural class to potent antagonism at CXCR4 receptors. These receptors can form heterodimers with other receptors, like CCR2, leading to complex allosteric regulation, which has implications for drug design.
Enzyme Interaction and Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacology. The fluorine atom in this compound is expected to influence its enzymatic interactions and metabolic stability.
While specific studies on the direct interaction of this compound with acetylcholinesterase are not extensively detailed in the available research, the broader class of phenethylamines is known to interact with various enzymes. For instance, some substituted phenethylamines are substrates and inhibitors of monoamine oxidase (MAO) enzymes. wikipedia.orgresearchgate.net N-(2-cyanoethyl)-2-phenylethylamine (CEPEA), a prodrug of 2-phenylethylamine, has been studied for its neurochemical properties, which are inherently linked to enzyme-mediated metabolism. nih.gov The metabolism of phenethylamine-derived psychoactive substances is often catalyzed by cytochrome P450 (CYP) isoenzymes such as CYP2D6 and CYP3A4, as well as flavin-containing monooxygenase 3 (FMO3). researchgate.net The introduction of fluorine can create strong carbon-fluorine bonds that may alter the metabolic fate of the molecule, potentially making it a mechanism-based enzyme inhibitor. researchgate.net
The presence of fluorine in a molecule can significantly influence its metabolic pathways. researchgate.net Studies on fluorinated molecules provide deeper insights into their distribution, disposition, and enzymatic transformations. researchgate.net For example, the metabolism of some phenethylamines involves hydroxylation and N-acetylation, catalyzed by enzymes like NAT1 and NAT2. researchgate.net The potent MAO-A inhibitory activity of 2,4,6-Trimethoxyamphetamine (TMA-6) highlights how structural modifications impact biochemical interactions. wikipedia.org The metabolic pathways of this compound would likely involve similar enzymatic processes, with the fluorine substitution potentially influencing the rate and nature of metabolite formation. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-fluorinated counterpart.
Cellular Assays and Signaling Pathway Modulation
Cellular assays are crucial for determining the biological activity of a compound at a cellular level. Phenethylamine derivatives have been evaluated in various cellular models. For instance, in studies of anticancer potential, the cytotoxicity of phenethylamine derivatives has been assessed using assays like MTT, WST-8, and SRB on various cancer cell lines. nih.govresearchgate.netnih.gov
Furthermore, these compounds can modulate key signaling pathways. The neurotoxicity of some N-benzylphenethylamine (NBOMe) compounds has been linked to the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway. wikipedia.org Antidepressant effects of other compounds have been associated with the activation of AKT and ERK signaling pathways, leading to increased Bcl-2 expression and inhibition of caspase-3. nih.gov It is plausible that this compound could also interact with these or related pathways, a hypothesis that requires specific investigation through targeted cellular assays.
Potential Neuropharmacological Profiles (e.g., Antidepressant Effects)
Phenethylamines are well-known for their wide range of neuropharmacological effects, acting as antidepressants, stimulants, and psychedelics, primarily by modulating monoamine neurotransmitter systems. nih.govwikipedia.org The core structure is shared by endogenous catecholamines like dopamine and noradrenaline. wikipedia.org The antidepressant potential of novel compounds is an active area of research. nih.govnih.gov Studies have shown that derivatives of sulforaphane, for example, can relieve depression-like behaviors in animal models by modulating the microbiota-gut-brain axis and inhibiting inflammatory pathways like NF-κB/NLRP3. nih.gov Given that phenethylamines can influence dopamine and serotonin systems, and that fluorination can enhance potency, this compound could potentially exhibit neuropharmacological activity, such as antidepressant effects. researchgate.netmdpi.com However, without direct experimental evidence, this remains a theoretical profile.
Anticancer Potential of Related Phenethylamines
Several studies have explored the anticancer properties of phenethylamine derivatives. nih.govresearchgate.netnih.govresearchgate.net For example, co-crystals of α-phenethylamine and ferrocenecarboxylic acid have demonstrated inhibitory effects on cancer cell lines such as SW480 (colon), MDA-MB-231 (breast), and H1299 (lung). nih.govbohrium.com The S-configuration of the compound was found to be more effective, inducing apoptosis in wild-type cancer cells. nih.govbohrium.com
Substituted phenethylamine-based β-lactam derivatives have also shown promising anticancer activity against colorectal cancer (Caco-2) cell lines, with one compound in particular showing a favorable activity and toxicity profile. nih.gov Imine-metal complexes based on substituted phenethylamines have exhibited dose-dependent anticancer activity against the A549 lung cancer cell line. researchgate.net
| Compound Type | Cell Line | Reported Activity (IC50 values) | Reference |
|---|---|---|---|
| α-phenethylamine ferrocenecarboxylic acid co-crystals | SW480, MDA-MB-231, H1299 | Inhibitory effect demonstrated | nih.gov |
| Imine-metal complexes | A549 (Lung Cancer) | 43.65 to 99.36 µg/mL | researchgate.net |
| Substituted β-lactam derivatives | Caco-2 (Colorectal Cancer) | Antibacterial activity from 0.98 to 250 µg/mL; anticancer activity demonstrated | nih.gov |
| bis(2-aminoethyl)amine phenethyl derivative | CaCo-2, A549, HTB-140 | 13.95 to 15.74 µM | mdpi.com |
Influence of Fluorine Substitution on Bioactivity and Selectivity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netresearchgate.netnih.gov
Applications in Medicinal Chemistry and Drug Discovery
Ethyl[2-(2-fluorophenyl)ethyl]amine as a Pharmaceutical Intermediate
This compound, also known by its synonym 2-(2-fluorophenyl)ethylamine, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and better bioavailability.
Building Block for Novel Therapeutic Agents
The phenethylamine (B48288) framework is a common feature in many psychoactive compounds and neurotransmitter modulators. The 2-fluoro substitution on the phenyl ring of this compound provides a unique starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. For instance, fluorinated phenethylamines have been investigated for their impact on psychoactivity, with fluorine substitution showing the potential to either enhance or diminish effects, highlighting its importance in modulating biological activity nih.gov.
Research into fluorinated ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, demonstrates the use of a 2-fluorophenyl moiety, obtainable from precursors like 2-(2-fluorophenyl)ethylamine, in creating new psychoactive substances with potential therapeutic applications researchgate.net. The synthesis of such novel compounds underscores the role of fluorinated phenethylamines as key building blocks in the exploration of new chemical entities for neurological and psychiatric disorders.
Precursor for Complex Bioactive Molecules
Beyond its direct use in forming the core of a therapeutic agent, this compound can also act as a precursor for more complex molecular architectures. Its primary amine group allows for a wide range of chemical modifications, enabling its incorporation into larger, more intricate bioactive molecules. For example, it can be a starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. While direct examples for the 2-fluoro isomer are not extensively documented in readily available literature, the general reactivity of phenethylamines suggests its utility in such synthetic pathways.
Design and Synthesis of this compound Derivatives
The development of new drugs often involves the systematic modification of a lead compound to optimize its pharmacological properties. The this compound scaffold provides a versatile platform for such synthetic exploration.
Structure-Activity Relationship (SAR) Studies for Efficacy Enhancement
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenethylamine derivatives, SAR studies have been crucial in identifying key structural features that govern their interaction with biological targets such as dopamine (B1211576) and serotonin (B10506) receptors.
A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives revealed important SAR insights for dopamine receptor affinity nih.gov. This study, while focusing on a different isomer, highlights how modifications to the phenethylamine core, including N-alkylation, can significantly impact receptor selectivity and potency nih.gov. Such findings provide a rational basis for designing derivatives of this compound with enhanced efficacy and selectivity for specific biological targets. For example, the introduction of different substituents on the amino group or the ethyl chain could be systematically explored to map the SAR for a desired pharmacological effect.
The table below summarizes the effect of N-substitution on the dopamine receptor affinity of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, illustrating a key principle of SAR that can be applied to the design of new compounds based on the this compound scaffold.
| Compound | N-Substituent | D-1 Receptor Affinity | D-2 Receptor Affinity |
| Amine (26) | -H | Lower than Dopamine | Lower than Dopamine |
| Derivative (28) | -Ethyl | Decreased | Greatly Enhanced |
| Derivative (30) | -n-Propyl-N-(2-phenylethyl) | Decreased | Greatly Enhanced |
This data is derived from a study on the 4-fluoro-3-hydroxy isomer and is presented here to illustrate the principles of SAR.
Exploration of Chemical Space for Improved Pharmacological Profiles
Exploring the chemical space around a lead scaffold is a key strategy in drug discovery to identify molecules with improved pharmacological profiles, including better efficacy, safety, and pharmacokinetic properties. The synthesis of a library of derivatives based on the this compound scaffold would allow for a systematic exploration of its chemical space.
By varying the substituents on the aromatic ring, the ethylamine (B1201723) side chain, and the amino group, a diverse set of molecules can be generated. These compounds can then be screened against a panel of biological targets to identify new pharmacological activities and to develop a comprehensive understanding of the SAR. This approach can lead to the discovery of novel drug candidates with optimized properties.
Prodrug Strategies Utilizing this compound Scaffold
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or rapid metabolism. The amino group of this compound provides a convenient handle for the attachment of promoieties to create prodrugs.
An example of a prodrug strategy for a related compound is the development of N,N-dipropargyl-2-phenylethylamine (DPGPEA) as a prodrug to increase the brain levels of 2-phenylethylamine (PEA) nih.gov. This study demonstrated that by modifying the amino group, the resulting compound could effectively deliver the parent amine to the target organ and sustain its levels over time nih.gov. This approach could be adapted for this compound to improve its delivery to the central nervous system or to modulate its pharmacokinetic profile.
The table below lists various prodrug strategies that have been applied to amines, which could potentially be utilized for the this compound scaffold.
| Prodrug Approach | Promoieties | Activation Mechanism | Potential Advantages |
| N-Acylation | Amides, Carbamates | Enzymatic hydrolysis | Improved stability, modified solubility |
| N-Alkylation | Propargyl groups | Metabolic dealkylation | Increased brain penetration, sustained release |
| Azo-linkage | Azo compounds | Reduction by azoreductases | Colon-specific drug delivery |
Design of Cleavable Linkers
Cleavable linkers are critical components in the design of targeted drug delivery systems, most notably in antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to release the active drug payload under specific conditions, such as the low pH of endosomes and lysosomes, or in the presence of specific enzymes that are overexpressed in tumor cells. nih.gov
While there is no direct evidence of this compound being used in a commercially available cleavable linker, its structure lends itself to several theoretical designs. The secondary amine group of this compound could be incorporated into various cleavable linker systems. For instance, it could be part of a peptide linker that is susceptible to cleavage by lysosomal proteases like cathepsin B. psychoactif.org
Another possibility is its incorporation into pH-sensitive linkers. The amine could be acylated to form an amide bond that is part of a larger linker system designed to hydrolyze at the acidic pH found within tumor microenvironments or cellular compartments. The electronic properties of the 2-fluorophenyl group could potentially influence the rate of cleavage of such a linker.
Table 1: Potential Cleavable Linker Strategies Incorporating an this compound Moiety
| Linker Type | Cleavage Mechanism | Potential Role of this compound |
| Peptide Linker | Enzymatic cleavage by proteases (e.g., cathepsin B) | The amine could be part of the peptide sequence, or attached to the self-immolative spacer. |
| Hydrazone Linker | Acid-catalyzed hydrolysis in acidic environments (e.g., lysosomes) | The amine could be part of the payload that is released upon hydrazone cleavage. |
| Disulfide Linker | Reduction in the presence of high glutathione concentrations | Not directly applicable to the amine, but could be part of the overall ADC construct. |
Mechanisms of Prodrug Activation
A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov The amine functionality of this compound makes it a suitable candidate for prodrug design.
One common strategy for amine-containing drugs is N-acylation to form an amide prodrug. The rate of hydrolysis of this amide bond back to the active amine can be tuned by altering the steric and electronic properties of the acyl group. The presence of the 2-fluorophenyl group in this compound would likely influence the rate of this enzymatic or chemical cleavage.
Another approach is the design of a prodrug that is activated by specific enzymes. For example, the amine could be masked with a promoiety that is a substrate for an enzyme that is abundant at the target site. Upon enzymatic cleavage, the active this compound would be released. mdpi.com
Table 2: Potential Prodrug Activation Mechanisms for this compound
| Prodrug Strategy | Activation Mechanism | Resulting Active Moiety |
| N-Acylation | Enzymatic hydrolysis by amidases or esterases | This compound |
| Phosphoramidate | Chemical or enzymatic cleavage of the P-N bond | This compound |
| Carbamate (B1207046) | Enzymatic or chemical hydrolysis | This compound |
Role in Drug Discovery and Development Pipelines
Fluorinated compounds are of significant interest in drug discovery. The 2-phenylethylamine scaffold itself is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including neurotransmitters and synthetic drugs. nih.govnih.gov The introduction of a fluorine atom can significantly alter the properties of the parent molecule, often leading to improved therapeutic profiles.
This compound could serve as a valuable building block or lead compound in the discovery of new drugs, particularly for central nervous system (CNS) disorders. The fluorine atom can enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450 oxidation. researchgate.net This can lead to a longer half-life and improved bioavailability.
Furthermore, the lipophilicity of a molecule is a critical factor for its ability to cross the blood-brain barrier. Fluorine substitution can modulate lipophilicity, potentially enhancing brain penetration for CNS-targeted drugs. researchgate.netnih.gov Therefore, this compound and its derivatives could be explored in discovery pipelines for conditions such as depression, anxiety, or neurodegenerative diseases. chemimpex.com
Leveraging the Fluorine Effect in Drug Design
The "fluorine effect" refers to the profound impact that the substitution of a hydrogen atom with a fluorine atom can have on the biological activity of a molecule. nih.govresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet it imparts significantly different electronic properties. psychoactif.orgscispace.com
In the context of this compound, the 2-fluoro substitution on the phenyl ring can have several important consequences:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at the 2-position of the phenyl ring can block aromatic hydroxylation, a common metabolic pathway for phenylethylamines. researchgate.net This can lead to increased metabolic stability and a longer duration of action.
pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the ethylamine side chain. This change in basicity can affect the molecule's ionization state at physiological pH, which in turn can influence its absorption, distribution, and receptor binding affinity.
Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the molecule. This can have a significant impact on how the molecule interacts with its biological target, potentially leading to increased potency and selectivity. nih.gov
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.
Table 3: Impact of Fluorine Substitution on Physicochemical Properties of Phenylethylamines
| Property | Effect of Fluorine Substitution | Consequence for Drug Design |
| Metabolic Stability | Increased resistance to oxidative metabolism | Longer half-life, improved bioavailability |
| pKa of Amine | Decreased basicity | Altered ionization at physiological pH, potentially affecting absorption and receptor binding |
| Lipophilicity | Generally increased | Can influence membrane permeability and blood-brain barrier penetration |
| Molecular Conformation | Altered rotational barriers and preferred geometry | Can lead to improved binding affinity and selectivity for the target receptor |
Analytical Method Development for Ethyl 2 2 Fluorophenyl Ethyl Amine and Its Metabolites
Chromatographic Techniques
Chromatographic techniques are paramount for the separation and analysis of Ethyl[2-(2-fluorophenyl)ethyl]amine and its related substances. These methods offer high resolution and sensitivity, making them indispensable for purity determination and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. For purity assessment and quantification, a reverse-phase HPLC method is typically employed.
A hypothetical HPLC method for the analysis of this compound could be developed based on methods for similar phenylethylamine derivatives. nih.gov A C18 or a phenyl-hexyl column would likely provide good separation. researchgate.netnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the parent compound from its impurities and potential metabolites. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to the absorption maximum of the phenyl ring, typically around 254 nm.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the analyte in a sample is determined by interpolating its peak area on the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) according to established guidelines. researchgate.net
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it is amenable to GC analysis, particularly for assessing volatile impurities.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5MS). nih.gov The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. The carrier gas, usually helium or hydrogen, transports the sample through the column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon. researchgate.netmdpi.com
For the analysis of amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. researchgate.net However, modern capillary columns often provide adequate performance without derivatization.
Table 2: Typical GC Method Parameters for Volatile Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Mode | Split (e.g., 20:1) |
Chiral Chromatography for Enantiomeric Purity
Since this compound is a chiral compound, it can exist as a pair of enantiomers. In many pharmaceutical applications, it is crucial to separate and quantify these enantiomers, as they may exhibit different pharmacological activities. Chiral chromatography is the most common technique for this purpose. nih.gov
Chiral separation can be achieved using either HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel®), are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.govyoutube.com
The mobile phase composition is critical for achieving enantiomeric separation. youtube.com In HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often used. youtube.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, with a small amount of a modifier like methanol. nih.gov The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. youtube.com The enantiomeric purity is typically expressed as enantiomeric excess (ee%).
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of a mass spectrometer. After separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nih.gov The fragmentation pattern of this compound in EI-MS is expected to be dominated by alpha-cleavage, leading to the formation of a characteristic iminium ion. mdpi.comresearchgate.netlibretexts.orgyoutube.com This technique is highly effective for identifying and quantifying the parent compound and any volatile metabolites. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the analysis of non-volatile compounds and metabolites in complex matrices such as biological fluids. rug.nl After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. nih.govfda.gov.tw LC-MS/MS methods have been successfully developed for a wide range of phenethylamines and their metabolites in various biological samples. researchgate.netnih.govrug.nl
Table 3: Predicted GC-MS Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 167 | Molecular Ion [M]⁺ |
| 152 | [M-CH₃]⁺ |
| 138 | [M-C₂H₅]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 72 | [CH₂=N⁺H(C₂H₅)] (Iminium ion - alpha cleavage) |
Spectroscopic Analytical Methods
Spectroscopic methods are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure.
¹H NMR provides information about the number and environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons, the ethyl group protons, and the methylene (B1212753) protons of the ethylamine (B1201723) chain. rsc.org
¹³C NMR provides information about the carbon skeleton of the molecule. beilstein-journals.org
¹⁹F NMR is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom on the phenyl ring. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching of the fluorophenyl group. researchgate.netrsc.orgresearchgate.netthermofisher.comchemicalbook.com
Standardization and Reference Material Development
For accurate quantification and method validation, a well-characterized reference standard of this compound is essential. nih.gov Currently, there is no official, publicly available certified reference material (CRM) from major pharmacopeias for this specific compound. Therefore, for regulatory purposes, it would be necessary to prepare a high-purity in-house primary reference standard.
The development of a reference material involves the synthesis of the compound with high purity, followed by comprehensive characterization to confirm its identity and establish its purity. This characterization would typically involve a combination of the analytical techniques described above, including HPLC for purity assessment, NMR and MS for structural confirmation, and other tests such as residual solvent analysis and water content determination. The purity value assigned to the reference material is then used for the calibration of analytical instruments and the validation of analytical methods.
Future Research Directions and Therapeutic Potential
Exploration of Novel Receptor Targets and Binding Profiles
The phenethylamine (B48288) framework is a well-established pharmacophore that interacts with a wide array of neurological targets. Future research is focused on elucidating the full binding profile of Ethyl[2-(2-fluorophenyl)ethyl]amine and its analogues. Key areas of exploration include its interaction with classical biogenic amine systems and, more recently, novel receptor families. frontiersin.org
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a particularly promising target. frontiersin.orgnih.gov TAARs are a family of G protein-coupled receptors (GPCRs) that respond to trace amines—compounds like β-phenylethylamine and tyramine (B21549) that are structurally related to classical neurotransmitters but found in much lower concentrations in the brain. frontiersin.orgnih.govebi.ac.uk Given that amphetamines and related molecules are known agonists of TAAR1, the this compound structure is a prime candidate for TAAR1 modulation. frontiersin.orgebi.ac.uk Activation of TAAR1 is known to modulate dopamine (B1211576) and serotonin (B10506) systems, suggesting its potential in treating psychiatric disorders. mdpi.com
Another critical target is the Dopamine Transporter (DAT). nih.gov DAT is responsible for the reuptake of dopamine from the synapse and is a primary target for drugs addressing neuropsychiatric disorders. biomolther.orgnih.govbiomolther.org Structure-activity relationship (SAR) studies on various phenethylamine derivatives have demonstrated that modifications to the aromatic ring and amine group can produce potent DAT inhibitors. biomolther.orgbiomolther.org Research aims to define how the specific 2-fluoro- and N-ethyl substitutions of this compound influence its affinity and selectivity for DAT, potentially leading to new therapeutics for conditions like ADHD and substance abuse disorders. nih.govbiomolther.org
Table 1: Potential Receptor Targets and Rationale for Exploration
| Receptor Target | Class | Rationale for Investigation | Potential Therapeutic Area | Relevant Findings |
|---|---|---|---|---|
| Trace Amine-Associated Receptor 1 (TAAR1) | GPCR | Structural similarity to endogenous trace amines and amphetamines, which are known TAAR1 agonists. frontiersin.orgebi.ac.uk | Schizophrenia, Depression, Bipolar Disorder | TAAR1 activation modulates dopamine and glutamate (B1630785) systems, offering a non-D2 antagonist mechanism for antipsychotic effects. mdpi.com |
| Dopamine Transporter (DAT) | Transporter | The phenethylamine core is a known scaffold for DAT inhibitors. biomolther.orgbiomolther.org | ADHD, Substance Abuse, Depression | Inhibition of dopamine reuptake can restore dopaminergic tone; fluorination can enhance binding affinity. nih.govnih.gov |
| Other Monoamine Transporters (SERT, NET) | Transporter | Phenethylamine derivatives often show varying affinities for serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. | Depression, Anxiety Disorders | Selectivity profiling is crucial for developing drugs with specific mechanisms of action and fewer side effects. |
| Equilibrative Nucleoside Transporters (ENTs) | Transporter | Analogues with a fluorophenyl moiety have shown inhibitory activity against ENTs, suggesting a novel area of exploration. | Cancer, Inflammatory Disorders | ENTs are involved in nucleoside salvage pathways and adenosine (B11128) signaling, making them viable therapeutic targets. |
Development of Selective Ligands with Enhanced Efficacy
A primary goal in medicinal chemistry is the development of ligands that are highly selective for their intended target, which can maximize therapeutic effects while minimizing off-target side effects. The this compound scaffold is a versatile starting point for creating such ligands. The presence of the fluorine atom itself can significantly alter lipophilicity and electrostatic interactions, leading to improved selectivity and potency compared to non-fluorinated counterparts. nih.gov
Future research will focus on systematic structural modifications to enhance efficacy. This involves SAR studies where different substituents are placed on the aromatic ring, the ethyl chain, and the amine group to probe the ligand-receptor interactions. For example, studies on related phenethylamines have shown that the type and position of halogen substituents on the phenyl ring can drastically alter affinity for the dopamine transporter. nih.gov Similarly, in the development of TAAR1 agonists, modifications to the core structure led to the discovery of compounds with nanomolar potency. mdpi.com
Advanced Prodrug Design and Targeted Delivery Systems
While the inherent properties of this compound make it a promising scaffold, challenges in drug development, such as crossing the blood-brain barrier (BBB) or achieving optimal pharmacokinetic profiles, may still arise. nih.gov Advanced prodrug and targeted delivery strategies represent a promising avenue to overcome these hurdles.
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach can be used to improve solubility, increase metabolic stability, or enhance permeability across membranes like the BBB. For a molecule like this compound, the amine group could be temporarily modified to create a more lipophilic prodrug, facilitating its entry into the central nervous system, where it would then be cleaved to release the active agent. For instance, the development of 6-amininicotinic acid esters as prodrugs for a 6PGD inhibitor illustrates how this strategy can be applied to deliver an active compound effectively. acs.org
Targeted delivery systems, such as nanoparticles, offer another sophisticated approach. researchgate.net By encapsulating the active compound within a nanoparticle carrier that is decorated with specific ligands, the drug can be directed to a particular tissue or cell type. researchgate.net This could be particularly useful for treating neurodegenerative diseases by targeting specific neurons or brain regions, thereby increasing efficacy and reducing systemic exposure. nih.govnih.gov
Combinatorial Chemistry and Library Synthesis utilizing this compound
This compound and its precursor, 2-(2-fluorophenyl)ethylamine, are valuable building blocks for creating large collections of related molecules, known as chemical libraries. chemimpex.com This approach, often called combinatorial chemistry or parallel synthesis, allows researchers to rapidly generate and screen thousands of compounds to identify those with the highest activity for a specific biological target. mdpi.comacs.orgmdpi.com
The synthesis of focused libraries often involves reacting the core amine with a diverse set of reagents. For example, condensation reactions with various carboxylic acids can produce a library of amides, while coupling with different aldehydes via reductive amination can yield a wide range of substituted secondary and tertiary amines. acs.org High-throughput screening of such libraries against targets like TAAR1 or DAT can quickly identify "hits"—compounds with promising activity that can then be further optimized. mdpi.com
Table 2: Illustrative Reactions for Library Synthesis
| Reaction Type | Core Reagent | Diverse Reagent | Product Class | Purpose |
|---|---|---|---|---|
| Amide Coupling | 2-(2-fluorophenyl)ethylamine | Carboxylic Acids (R-COOH) | N-Acyl Derivatives | Explores how different acyl groups affect receptor binding and activity. acs.org |
| Reductive Amination | 2-(2-fluorophenyl)ethylamine | Aldehydes / Ketones (R-CHO / R-CO-R') | Substituted Secondary Amines | Creates diversity at the amine position to fine-tune selectivity and potency. |
| Suzuki Cross-Coupling | A bromo-substituted fluorophenyl precursor | Boronic Acids | Biaryl Derivatives | Modifies the phenyl ring to probe interactions within the receptor's binding pocket. acs.org |
| Buchwald-Hartwig Amination | A precursor with a leaving group | Various Amines | Complex Amine Derivatives | Introduces diverse nitrogen-containing heterocycles to the core structure. acs.org |
Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) leverages detailed 3D structural information of a biological target to design molecules that bind to it with high affinity and selectivity. This rational approach is increasingly being applied to scaffolds related to this compound.
Techniques like X-ray crystallography and cryo-electron microscopy can provide a precise map of a receptor's binding pocket. Computational methods, such as molecular docking, then use this information to predict how different ligands will fit into the pocket and interact with key amino acid residues. biomolther.orgbiomolther.orgnih.gov For example, docking studies of phenethylamine derivatives into the dopamine transporter have helped explain why certain substitutions increase inhibitory activity by showing how they form specific hydrogen bonds and hydrophobic interactions within the binding site. biomolther.orgbiomolther.org
In other cases, co-crystal structures of a lead compound bound to its target can reveal new opportunities for optimization. mdpi.com By visualizing these interactions, chemists can rationally design new derivatives that exploit these features, leading to more potent and selective drugs. mdpi.comnih.gov
Contribution to Specialty Chemicals and Agrochemicals
Beyond pharmaceuticals, the unique properties imparted by fluorine make fluorinated building blocks like 2-(2-fluorophenyl)ethylamine highly valuable in other industries. chemimpex.com The strong carbon-fluorine bond enhances chemical and thermal stability, making derivatives useful in material science. youtube.comsigmaaldrich.com
In the field of agrochemicals, the introduction of fluorine into pesticides and herbicides can dramatically improve their performance. alfa-chemistry.comjeyamscientific.inossila.com Fluorination can:
Increase Efficacy: By altering the electronic properties of a molecule, fluorine can enhance its binding affinity to target enzymes or receptors in pests. youtube.comresearchgate.net
Improve Stability: Fluorinated compounds are more resistant to environmental degradation from UV light and microbial action, leading to longer-lasting effects. youtube.com
Enhance Penetration: Fluorine increases the lipophilicity of a compound, helping it to penetrate the waxy cuticles of plants or the exoskeletons of insects more effectively. youtube.com
Fine-tune Selectivity: Strategic fluorination can make an agrochemical more toxic to the target pest while reducing its impact on non-target organisms and the environment. youtube.com
Given that an estimated 25-50% of modern agrochemicals contain fluorine, the demand for versatile fluorinated intermediates like this compound and its precursors is substantial and expected to grow. jeyamscientific.inresearchgate.netbiesterfeld.no
Sustainable Synthesis and Green Chemistry Approaches in Amine Production
The chemical industry's shift towards sustainability has cast a spotlight on the production of amines, a critical class of compounds in pharmaceuticals, agrochemicals, and materials science. Traditional methods for synthesizing amines, such as the Gabriel synthesis or reductive alkylation, often suffer from poor atom economy, the use of hazardous reagents, and the generation of significant waste. rsc.org Green chemistry principles aim to address these shortcomings by designing processes that are safer, more efficient, and environmentally benign. rsc.org This involves the use of renewable feedstocks, catalytic methods, safer solvents, and processes that minimize waste. rsc.orgmdpi.com For a specialized secondary amine like this compound, these green approaches offer pathways that are not only more sustainable but can also provide higher selectivity and efficiency.
Biocatalysis and Renewable Feedstocks
One of the most promising green strategies is biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations. This approach is gaining significant attention for amine synthesis due to its high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable resources. researchgate.net
Lignocellulosic biomass, a non-food renewable resource, is a rich source of aromatic platform chemicals like lignin-derived monomers, which can serve as precursors for aromatic amines. rsc.org Specifically, aromatic amino acids such as L-phenylalanine and L-tyrosine can be converted into valuable compounds like 2-phenylethanol (B73330) (2-PE) and phenylacetic acid (PAA) through enzymatic cascades. researchgate.net Research has demonstrated the successful biotransformation of unnatural amino acids, such as m-fluoro-L-phenylalanine, into m-fluoro-phenylacetic acid with high conversion rates, showcasing the potential of biocatalytic systems to handle fluorinated substrates relevant to the synthesis of this compound. researchgate.net
Chemoenzymatic one-pot processes represent a powerful green methodology. For instance, a two-step, one-pot transformation of styrene (B11656) to 1-phenylethylamine (B125046) has been developed that combines a metal-catalyzed Wacker oxidation with a subsequent enzymatic reductive amination. acs.org This method uses ammonia (B1221849) as the nitrogen source and achieves excellent enantioselectivity, formally corresponding to an asymmetric hydroamination of a non-activated alkene. acs.org Such a strategy could be conceptually adapted for the synthesis of fluorinated phenylethylamines.
Catalytic Approaches for Improved Atom Economy
Catalysis is a cornerstone of green chemistry, offering pathways that maximize the incorporation of all starting materials into the final product (high atom economy) and reduce the need for stoichiometric reagents.
Reductive Amination: Catalytic reductive amination of aldehydes and ketones is a highly efficient method for producing amines. mdpi.com For this compound, this would involve the reaction of 2-(2-fluorophenyl)acetaldehyde (B1287073) with ethylamine (B1201723) in the presence of a reducing agent and often a catalyst. Green advancements in this area focus on replacing stoichiometric reductants like sodium borohydride (B1222165) with catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, which produces no byproducts.
'Borrowing Hydrogen' Catalysis: The 'borrowing hydrogen' (or hydrogen autotransfer) methodology is an elegant and highly atom-economical process for forming C-N bonds. rsc.org In this process, a catalyst, typically a ruthenium or iridium complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. nih.govorganic-chemistry.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final amine product, with water as the only byproduct. rsc.org This method allows for the direct N-alkylation of amines with alcohols, which are often derived from renewable resources. rsc.org A ruthenium-catechol catalyst system, for example, has shown high activity and selectivity in the deaminative coupling of primary amines to form secondary amines, releasing only ammonia as a byproduct. nih.gov
Solvent-Free and Alternative Solvent Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Reactions performed under solvent-free conditions, for instance using mechanochemical grinding, can be highly efficient, reduce waste, and simplify product isolation. mdpi.com Another approach is the use of green solvents, such as supercritical carbon dioxide (sc-CO₂). Supercritical CO₂ is non-toxic, non-flammable, and inexpensive, and can act as both a solvent and a promoter in certain reactions. chemistryviews.org For example, the condensation of aldehydes and amines to form imines (a key step in reductive amination) has been successfully carried out in sc-CO₂ in high yields without the need for conventional solvents or purification. chemistryviews.org
The table below summarizes key green chemistry approaches applicable to amine synthesis.
| Approach | Key Features | Advantages | Applicability to this compound Synthesis |
|---|---|---|---|
| Biocatalysis | Uses enzymes or whole cells; renewable feedstocks (e.g., amino acids). researchgate.net | High selectivity, mild conditions, biodegradable catalysts, reduced waste. | Potential use of engineered enzymes for reductive amination of 2-(2-fluorophenyl)acetaldehyde or amination of a precursor alcohol. |
| 'Borrowing Hydrogen' Catalysis | Couples alcohols with amines using Ru or Ir catalysts; water is the only byproduct. rsc.orgnih.gov | Excellent atom economy, avoids pre-oxidation of alcohols and use of alkylating agents. | Direct coupling of 2-(2-fluorophenyl)ethanol with ethylamine. |
| Catalytic Reductive Amination | Uses H₂ and a metal catalyst (e.g., Pd/C) to reduce an imine formed in situ. | High atom economy (with H₂), avoids stoichiometric metal hydride waste. | Reaction of 2-(2-fluorophenyl)acetaldehyde with ethylamine, followed by catalytic hydrogenation. |
| Solvent-Free/Green Solvents | Mechanochemical synthesis or use of solvents like supercritical CO₂. mdpi.comchemistryviews.org | Eliminates solvent waste, reduces energy consumption, simplifies purification. | The condensation step between 2-(2-fluorophenyl)acetaldehyde and ethylamine could potentially be performed in sc-CO₂. |
Q & A
Basic: What are the established synthetic routes for Ethyl[2-(2-fluorophenyl)ethyl]amine, and what reagents/conditions are critical?
Answer:
The synthesis typically involves fluorophenyl-containing precursors and amine coupling/alkylation. For example:
- Aldol condensation : Reacting 2-fluorobenzaldehyde with propionaldehyde under basic conditions forms intermediates like (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde (72% yield) .
- Reductive amination : Intermediate aldehydes react with amines (e.g., 2-(1-methylpyrrolidin-2-yl)ethanamine) in methanol with NaBH(OAc)₃ as a reducing agent (50% yield) .
- Amide coupling : EDCI/HOBt/DIEA reagents facilitate coupling with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid) to yield fluorophenyl-ethylamine derivatives (67% yield) .
Key considerations : Solvent choice (DCM, THF), temperature control, and stoichiometric ratios impact yields. Purification via column chromatography is often required .
Advanced: How can researchers optimize the synthesis to improve stereo-selectivity and reduce byproducts?
Answer:
- Chiral catalysts : Use enantioselective catalysts (e.g., chiral oxazaborolidines) during condensation or reduction steps to control stereochemistry.
- Reaction monitoring : Employ TLC or inline NMR to track intermediate formation and adjust reaction times .
- Purification strategies : Optimize gradient elution in HPLC or use recrystallization with solvents like ethyl acetate/hexane mixtures to isolate stereoisomers .
Data example : In a related synthesis, adjusting the base (e.g., CsOH in THF) improved salt formation efficiency, aiding in crystallization .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming structure. For example, ¹⁹F NMR detects fluorophenyl environments (δ ≈ -115 to -120 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and fluorophenyl C-F bonds (~1200 cm⁻¹) .
Advanced: What analytical challenges arise when characterizing fluorinated amine derivatives, and how can they be addressed?
Answer:
- Fluorine spin-spin coupling : ¹⁹F-¹H coupling in NMR can complicate splitting patterns. Use decoupling techniques or 2D NMR (e.g., HSQC) to resolve overlaps .
- Trace impurities : Byproducts like unreacted aldehydes or dimerized amines require LC-MS with a C18 column and 0.1% formic acid mobile phase for separation .
- Quantitative analysis : Internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry .
Basic: What are the potential applications of this compound in drug discovery?
Answer:
- GPCR modulation : Fluorophenyl-ethylamine scaffolds are explored as biased agonists for chemokine receptors (e.g., CXCR4/CXCR7) due to their structural mimicry of endogenous ligands .
- Enzyme inhibition : The fluorine atom enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitor studies .
Advanced: What safety protocols are essential when handling fluorinated amines in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods for volatile intermediates .
- Waste disposal : Segregate fluorinated waste from halogenated solvents. Neutralize acidic/byproduct streams before disposal .
- Spill management : Absorb spills with vermiculite and store in labeled containers for incineration .
Advanced: How should researchers address conflicting spectral data during structural elucidation?
Answer:
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Alternative techniques : X-ray crystallography resolves ambiguous stereochemistry. For amorphous solids, use dynamic NMR at varying temperatures .
- Collaborative analysis : Share raw data with specialized labs for independent verification .
Basic: What are common impurities in fluorophenyl-ethylamine syntheses, and how are they identified?
Answer:
- Unreacted precursors : Detect via GC-MS retention times or HPLC-UV at 254 nm.
- Oxidation byproducts : Fluorinated aldehydes or ketones form during storage; monitor via IR carbonyl peaks (~1700 cm⁻¹) .
Example : In VUF11207 synthesis, residual propionaldehyde was identified as a 0.5% impurity via HSQC .
Advanced: How can computational modeling guide the design of fluorinated amine derivatives?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., CXCR4) .
- Retrosynthesis tools : AI platforms (e.g., Pistachio, Reaxys) suggest feasible routes by analyzing reaction databases .
- DFT calculations : Optimize transition states for key steps (e.g., reductive amination) to predict regioselectivity .
Advanced: What statistical methods are recommended for analyzing contradictory biological activity data?
Answer:
- Dose-response curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Multivariate analysis : PCA or PLS-DA identifies outliers or batch effects in high-throughput screens .
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
